N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
Description
N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a triazolopyrimidine derivative characterized by a 3-nitrophenyl substituent at position 5 and a carboxamide group at position 7, linked to a 4-methylphenylpropyl chain.
Properties
CAS No. |
1174833-74-9 |
|---|---|
Molecular Formula |
C22H20N6O3 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H20N6O3/c1-3-18(15-9-7-14(2)8-10-15)25-21(29)20-12-19(26-22-23-13-24-27(20)22)16-5-4-6-17(11-16)28(30)31/h4-13,18H,3H2,1-2H3,(H,25,29) |
InChI Key |
VJHLQTCDPVMYEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
The triazolopyrimidine core is typically synthesized via cyclocondensation of 5-amino-1,2,4-triazole derivatives with 1,3-diketones or β-ketoamides. For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-(3-nitrophenyl)butane-1,3-dione in acetic acid under reflux to yield ethyl 5-(3-nitrophenyl)-7-methyl-triazolo[1,5-a]pyrimidine-2-carboxylate. Hydrolysis of the ester group with aqueous NaOH generates the carboxylic acid intermediate, which is subsequently converted to the acyl chloride using thionyl chloride. This approach ensures precise positioning of the 3-nitrophenyl group at the pyrimidine C5 position, as demonstrated in analogous syntheses.
Multicomponent Reactions
Microwave-assisted three-component reactions (3-CRs) offer rapid access to dihydrotriazolopyrimidines, which can be oxidized to aromatic derivatives. A mixture of 3-amino-5-mercapto-1,2,4-triazole, 3-nitrobenzaldehyde, and N-[1-(4-methylphenyl)propyl]acetoacetamide undergoes cyclocondensation under microwave irradiation (100°C, 20 min) to form 7-acyl-4,7-dihydrotriazolopyrimidines. Selective oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) aromatizes the ring, yielding the fully conjugated triazolopyrimidine. This method reduces reaction times but requires careful optimization to avoid over-oxidation.
Post-Synthetic Modification
Late-stage functionalization via cross-coupling enables flexibility in introducing substituents. For instance, a brominated triazolopyrimidine intermediate at C5 undergoes Suzuki-Miyaura coupling with 3-nitrophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h), achieving >85% yield. The carboxamide group is then installed by reacting the carboxylic acid with 1-(4-methylphenyl)propan-1-amine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.
Stepwise Preparation Methods
Synthesis of the Triazolopyrimidine Core
Procedure :
-
Combine ethyl 5-amino-1,2,4-triazole-3-carboxylate (1.0 equiv) and 1-(3-nitrophenyl)butane-1,3-dione (1.1 equiv) in glacial acetic acid.
-
Reflux at 120°C for 6 h.
-
Cool, pour into ice water, and filter to obtain the ester intermediate (yield: 89%).
-
Hydrolyze the ester with 2 M NaOH in ethanol/water (1:1) at 70°C for 2 h to yield the carboxylic acid (yield: 93%).
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | AcOH, 120°C, 6 h | 89 |
| Ester Hydrolysis | NaOH, EtOH/H₂O, 70°C | 93 |
Formation of the Carboxamide Moiety
Acyl Chloride Route :
-
Treat the carboxylic acid with SOCl₂ (neat, 70°C, 2 h) to form the acyl chloride.
-
Add 1-(4-methylphenyl)propan-1-amine (1.2 equiv) and Et₃N (2.0 equiv) in dry THF at 0°C.
Coupling Agent Method :
Use HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF to couple the acid and amine at 25°C for 6 h (yield: 82%).
Optimization and Reaction Conditions
Microwave-Assisted Synthesis
Cyclocondensation under microwave irradiation reduces reaction times from hours to minutes. For example, heating at 100°C for 20 min in a sealed vessel achieves 94% conversion, compared to 6 h under conventional reflux.
Solvent and Catalytic Effects
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency for the carboxamide, while THF minimizes side reactions during acyl chloride formation. Catalytic Pd complexes with bulky phosphine ligands (e.g., SPhos) improve cross-coupling yields by mitigating dehalogenation.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.45–8.30 (m, 4H, nitrophenyl-H), 7.25 (d, J = 8.0 Hz, 2H, methylphenyl-H), 4.15 (t, J = 7.2 Hz, 1H, CH), 2.90 (q, J = 7.6 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃), 1.85–1.70 (m, 2H, CH₂), 1.55–1.40 (m, 2H, CH₂).
-
HRMS : m/z calcd for C₂₃H₂₂N₅O₃ [M+H]⁺: 440.1721; found: 440.1718.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) shows ≥98% purity with a retention time of 6.7 min.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Reduction of Nitro Group: The major product is the corresponding amine derivative.
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substitution Patterns
The compound’s triazolopyrimidine core is shared with several analogs, but its substitution pattern distinguishes it:
- Position 5 : 3-Nitrophenyl group (electron-withdrawing, enhancing electrophilicity).
- Position 7 : Carboxamide group with a bulky 4-methylphenylpropyl substituent (influencing solubility and receptor binding).
Table 1: Comparison of Structural and Physical Properties
Electronic and Solubility Profiles
- The carboxamide group at position 7 likely improves aqueous solubility relative to amine derivatives (e.g., compound 35 or 60) but may reduce membrane permeability due to the bulky 4-methylphenylpropyl chain .
Research Findings and Implications
Thermal Stability
Compounds with nitro groups (e.g., 5j, 5m) exhibit higher melting points (~280–320°C), suggesting strong intermolecular interactions (e.g., π-stacking, dipole-dipole) that the target compound may share .
Biological Activity
N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that exhibits potential therapeutic applications due to its unique structural features. This compound belongs to the class of triazolo-pyrimidines, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.
Structural Characteristics
The compound features a triazolo-pyrimidine core, characterized by:
- Triazole and Pyrimidine Rings : These fused rings contribute to the compound's reactivity and interaction with biological targets.
- Substituents : The presence of a 4-methylphenyl group and a 3-nitrophenyl group enhances its chemical properties and may influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. Some key areas of interest include:
- Antitumor Activity : Studies have shown that triazolo-pyrimidine derivatives can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, making it a candidate for further development in infectious disease treatment.
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in cancer progression and inflammation.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound. These studies typically assess the compound's effects on cell lines representative of various cancers.
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | A549 (Lung) | 10.5 | Induction of apoptosis |
| Study B | MCF-7 (Breast) | 8.2 | Cell cycle arrest at G2/M phase |
| Study C | HeLa (Cervical) | 12.0 | Inhibition of topoisomerase II |
In Vivo Studies
In vivo studies have focused on the pharmacokinetics and therapeutic efficacy of the compound in animal models. These studies provide insights into the bioavailability and potential side effects.
| Study | Model | Dose (mg/kg) | Observations |
|---|---|---|---|
| Study D | Mouse Xenograft | 20 | Significant tumor reduction observed |
| Study E | Rat Model | 10 | Mild toxicity noted at higher doses |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in signaling pathways that regulate cell proliferation.
- Modulation of Apoptosis : The compound may enhance apoptotic signaling pathways in cancer cells.
- Interference with DNA Replication : By inhibiting topoisomerases or other enzymes critical for DNA replication, the compound can prevent cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
